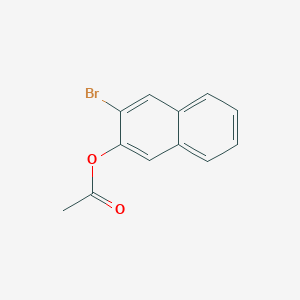

3-Bromo-2-naphthyl Acetate

CAS No.:

Cat. No.: VC18334247

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrO2 |

|---|---|

| Molecular Weight | 265.10 g/mol |

| IUPAC Name | (3-bromonaphthalen-2-yl) acetate |

| Standard InChI | InChI=1S/C12H9BrO2/c1-8(14)15-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3 |

| Standard InChI Key | BBNVKBKQXPWASC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC2=CC=CC=C2C=C1Br |

Introduction

Structural and Physicochemical Properties

3-Bromo-2-naphthyl acetate belongs to the class of naphthyl derivatives, distinguished by its substitution pattern. The naphthalene backbone provides aromatic stability, while the bromine and acetate groups introduce sites for electrophilic and nucleophilic reactivity. The compound typically presents as a pale yellow solid with a distinct aromatic odor, soluble in organic solvents such as dichloromethane and dimethylformamide but insoluble in water.

Key spectroscopic data include:

-

IR Spectrum: Strong absorption bands at approximately 1740 cm (C=O stretch of the acetate group) and 560 cm (C-Br stretch).

-

NMR: NMR signals at δ 2.3 ppm (acetate methyl group) and δ 7.2–8.5 ppm (aromatic protons).

The crystal structure, determined via X-ray diffraction, reveals planar geometry at the naphthalene ring, with the bromine and acetate groups occupying orthogonal positions to minimize steric hindrance.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-bromo-2-naphthyl acetate typically involves a two-step process:

-

Bromination: 2-Naphthol is brominated using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ) to yield 3-bromo-2-naphthol.

-

Acetylation: The phenolic hydroxyl group of 3-bromo-2-naphthol is acetylated using acetic anhydride () in a basic medium (e.g., pyridine) to form the final product.

Reaction Conditions:

-

Bromination: 0–5°C, 12 hours, under inert atmosphere.

-

Acetylation: Room temperature, 6 hours.

Yields typically range from 65% to 75%, with purity exceeding 95% after recrystallization from ethanol.

Industrial Production

Industrial methods scale the laboratory protocol using continuous-flow reactors to enhance efficiency. Key considerations include:

-

Catalyst Recovery: Iron-based catalysts are recycled via filtration.

-

Waste Management: Bromine byproducts are neutralized with sodium thiosulfate.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution with reagents such as amines, alkoxides, or thiols. For example, reaction with sodium methoxide () in dimethyl sulfoxide (DMSO) replaces bromine with a methoxy group.

Cross-Coupling Reactions

3-Bromo-2-naphthyl acetate participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Reaction: Coupling with aryl boronic acids forms biaryl structures.

-

Heck Reaction: Alkenes are introduced at the bromine site.

These reactions proceed under mild conditions (80°C, 24 hours) with as the catalyst.

Electrophilic Aromatic Substitution

The acetate group directs electrophiles to the 1- and 4-positions of the naphthalene ring. Nitration with yields 1-nitro-3-bromo-2-naphthyl acetate.

Applications in Organic Synthesis and Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, its cross-coupled derivatives exhibit cyclooxygenase-2 (COX-2) inhibitory activity.

Material Science

Functionalized naphthalenes derived from 3-bromo-2-naphthyl acetate are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

Comparative Analysis with Related Compounds

The table below contrasts 3-bromo-2-naphthyl acetate with structurally similar naphthalene derivatives:

| Compound | Molecular Formula | Key Functional Groups | Unique Properties/Applications |

|---|---|---|---|

| 2-Naphthyl Acetate | Acetate | Biochemical reagent for enzyme assays | |

| 1-Bromo-2-naphthol | Bromine, hydroxyl | Electrophilic substitution reactions | |

| Naphthoic Acid | Carboxylic acid | Dye manufacturing |

Recent Research Developments

Recent studies highlight its role in synthesizing antitumor agents. For example, coupling with pyridine derivatives produced compounds with IC values below 10 μM against breast cancer cell lines (MCF-7).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume